molecular formula C22H28N6O4 B2689000 1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-47-5

1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2689000
CAS No.: 898443-47-5
M. Wt: 440.504
InChI Key: XSQHPHCGMBHACO-UHFFFAOYSA-N
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Description

1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines elements of purine and triazine

Preparation Methods

The synthesis of 1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps. The process begins with the preparation of the purine and triazine precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethoxyethyl groups, methylating agents, and phenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl groups can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other purine and triazine derivatives. What sets 1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Some similar compounds are:

  • 1,3-dimethyl-7-(2-ethoxyethyl)-xanthine
  • 2,4-diamino-6-phenyl-1,3,5-triazine These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-4-31-13-11-26-20(29)18-19(25(3)22(26)30)23-21-27(18)15-17(16-9-7-6-8-10-16)24-28(21)12-14-32-5-2/h6-10H,4-5,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHPHCGMBHACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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